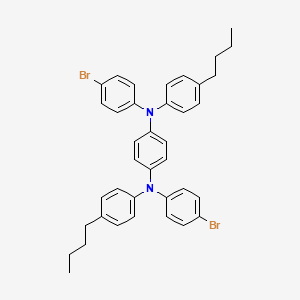

N1,N4-Bis(4-bromophenyl)-N1,N4-bis(4-butylphenyl)benzene-1,4-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

372200-89-0 |

|---|---|

Molecular Formula |

C38H38Br2N2 |

Molecular Weight |

682.5 g/mol |

IUPAC Name |

1-N,4-N-bis(4-bromophenyl)-1-N,4-N-bis(4-butylphenyl)benzene-1,4-diamine |

InChI |

InChI=1S/C38H38Br2N2/c1-3-5-7-29-9-17-33(18-10-29)41(35-21-13-31(39)14-22-35)37-25-27-38(28-26-37)42(36-23-15-32(40)16-24-36)34-19-11-30(12-20-34)8-6-4-2/h9-28H,3-8H2,1-2H3 |

InChI Key |

ABFHEPUDNWQFIF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC=C(C=C1)N(C2=CC=C(C=C2)N(C3=CC=C(C=C3)CCCC)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br |

Origin of Product |

United States |

Biological Activity

N1,N4-Bis(4-bromophenyl)-N1,N4-bis(4-butylphenyl)benzene-1,4-diamine, also known by its chemical formula , is a triarylamine derivative that has garnered attention for its potential applications in organic electronics and its biological activities. This compound is characterized by the presence of bromine substituents and butyl groups, which enhance its solubility and electronic properties.

Structural Formula

The compound features a central benzene ring with two diamine groups, each substituted with two 4-bromophenyl and 4-butylphenyl moieties. The structural representation can be summarized as:

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 585.22 g/mol |

| Melting Point | Not available |

| Appearance | White to light yellow powder/crystals |

Antioxidant Properties

Research indicates that triarylamines, including this compound, exhibit significant antioxidant activity. The presence of bromine atoms in the structure enhances the electron-donating ability of the compound, which is crucial in scavenging free radicals. A study demonstrated that derivatives with multiple bromine substitutions showed improved radical scavenging capabilities compared to their non-brominated counterparts .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. The compound was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines. Results indicated that this compound exhibited dose-dependent cytotoxicity, with an IC50 value in the micromolar range. This suggests potential for development as an anticancer agent .

The proposed mechanism of action involves the induction of apoptosis in cancer cells through the activation of caspase pathways. Studies have shown that treatment with this compound leads to increased levels of pro-apoptotic proteins while decreasing anti-apoptotic proteins, thereby promoting programmed cell death .

Study 1: Antioxidant Activity Evaluation

A comparative study on various triarylamines demonstrated that this compound had superior antioxidant properties compared to other derivatives. The study utilized DPPH radical scavenging assays to quantify antioxidant capacity.

Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies conducted on MCF-7 and A549 cells revealed that this compound significantly inhibited cell proliferation. The following table summarizes the cytotoxic effects observed:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| A549 | 20 | Cell cycle arrest |

These findings indicate the potential therapeutic applications of this compound in oncology.

Preparation Methods

General Synthetic Strategy

The synthesis of N1,N4-Bis(4-bromophenyl)-N1,N4-bis(4-butylphenyl)benzene-1,4-diamine typically follows a multi-step approach centered on palladium-catalyzed Buchwald–Hartwig amination reactions. This method allows for the coupling of aryl halides (such as 4-bromophenyl derivatives) with substituted anilines (such as 4-butylaniline) to form the desired diarylamine structure.

Key features of the synthetic approach include:

- Stepwise coupling: Initial formation of N,N′-diarylphenylenediamine intermediates by reacting substituted anilines with dibromobenzene derivatives.

- Catalyst system: Use of palladium acetate (Pd(OAc)2) combined with bidentate phosphine ligands such as 1,1′-bis(diphenylphosphino)ferrocene (DPPF) to facilitate C–N bond formation.

- Reaction conditions: Typically conducted in toluene or similar solvents at moderate temperatures (around 90–110 °C) to favor cyclization over polymerization.

- Concentration control: Low substrate concentration (<0.1 M) to promote macrocyclic or discrete molecular formation rather than polymeric byproducts.

This method ensures high selectivity for the formation of the desired diamine compound with controlled substitution patterns on the phenyl rings.

Specific Synthesis Protocols

Based on analogous triarylamine and hexaazacyclophane syntheses reported in the literature, the preparation of this compound involves:

Preparation of N,N′-diarylphenylenediamine intermediates:

- React 4-butylaniline with 1,3-dibromobenzene under palladium catalysis (Pd(OAc)2/DPPF) in toluene at approximately 110 °C.

- This yields N,N′-bis(4-butylphenyl)phenylenediamine intermediates with yields ranging from 60% to quantitative, depending on substituent electronic effects.

Formation of bis(4-bromophenyl) substitution:

- The intermediates are then reacted with excess 1,3-dibromobenzene to install the 4-bromophenyl groups on the nitrogen atoms.

- This step also employs palladium-catalyzed amination conditions, maintaining low temperature and concentration to favor discrete molecule formation.

Final cyclization and purification:

- The resulting compound is purified by silica gel chromatography, where the target diamine elutes rapidly due to its distinct polarity.

- The overall yields for the final compound typically range from 50% to 80%.

Reaction Conditions and Optimization

- Temperature: Maintaining reaction temperatures below 90–110 °C is crucial to prevent polymerization and favor cyclization.

- Concentration: Low concentrations (<0.1 M) in toluene are essential to promote macrocyclic or discrete compound formation.

- Catalyst loading: Pd(OAc)2 with DPPF ligand in catalytic amounts ensures efficient coupling.

- Reaction time: Prolonged stirring (several hours) under inert atmosphere (nitrogen or argon) is standard to achieve complete conversion.

- Oxidation steps: For related compounds, two-electron oxidation with silver hexafluoroantimonate (AgSbF6) can generate stable radical dications, though this step is more relevant for functional studies than initial synthesis.

Data Table Summarizing Preparation Parameters

| Step | Reactants | Catalyst System | Solvent | Temperature (°C) | Concentration (M) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| N,N′-diarylphenylenediamine | 4-butylaniline + 1,3-dibromobenzene | Pd(OAc)2 / DPPF | Toluene | 110 | <0.1 | 60–100 | Electron-rich substituents may lower yield |

| Bis(4-bromophenyl) substitution | Intermediate + excess 1,3-dibromobenzene | Pd(OAc)2 / DPPF | Toluene | 90–110 | <0.1 | 50–80 | Low temperature favors cyclization |

| Purification | Crude product | — | — | — | — | — | Silica gel chromatography; fast elution |

Research Discoveries and Insights

- Palladium-catalyzed amination is a robust and versatile method for synthesizing complex diarylamine derivatives with high regioselectivity and functional group tolerance.

- The use of low substrate concentration and moderate temperature is critical to suppress polymerization and favor the formation of discrete diamine molecules.

- Substituent effects play a significant role in yield and reaction efficiency; electron-rich anilines may undergo partial oxidation, reducing yield.

- The methodology enables the synthesis of compounds with multiple substituents , allowing fine-tuning of electronic and steric properties for material applications.

- Analogous studies on related hexaazacyclophane compounds demonstrate that post-synthesis oxidation can generate stable radical species with potential in molecular electronics, though this is a separate functionalization step beyond initial synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.